7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-c]pyridine class of compounds. This compound has garnered interest due to its potential pharmacological applications, particularly in the realm of medicinal chemistry. The structure consists of a pyrrole ring fused to a pyridine ring, with specific substituents that influence its chemical behavior and biological activity.
The compound has been referenced in various patents and scientific literature, highlighting its synthesis, biological evaluations, and potential therapeutic uses. Notably, patents such as WO2006025716A1 and WO2006063167A1 describe methods for synthesizing pyrrolo[2,3-c]pyridine derivatives and their applications in treating diseases mediated by specific kinases .
7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine is classified as a heterocyclic aromatic compound. It is characterized by the presence of nitrogen atoms in its ring structure, which contributes to its reactivity and interaction with biological targets.
The synthesis of 7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:
For instance, one synthetic route may involve starting with a substituted pyridine and applying a cyclization reaction with an appropriate reagent (e.g., an aldehyde or ketone) under controlled conditions to achieve the desired heterocyclic structure. The synthesis may also require purification steps such as recrystallization or chromatography to isolate the final product in high purity.
The molecular formula of 7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine is C_8H_8ClN. The compound features a chlorinated pyrrole ring fused to a pyridine ring. The presence of two methyl groups at the 1 and 2 positions enhances its lipophilicity and may influence its biological activity.
7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions:
Reactions can be conducted using standard laboratory techniques involving solvents such as dimethyl sulfoxide or acetonitrile and catalysts like palladium or copper salts to facilitate transformations.
The mechanism of action for 7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine largely depends on its interaction with biological targets such as kinases or receptors. For instance:
In vitro studies have shown that derivatives of pyrrolo[2,3-c]pyridine can exhibit selective inhibition against certain kinases like SGK-1 and c-Met, indicating their potential therapeutic relevance in oncology .
Relevant analyses might include spectroscopic techniques (NMR, IR) to confirm structure and purity.
7-Chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology. Further exploration could lead to novel therapeutic agents based on its structural framework.
Palladium-catalyzed cross-coupling reactions provide efficient routes for constructing the pyrrolo[2,3-c]pyridine scaffold. The Bartoli reaction serves as a foundational method, where 2-chloro-3-nitropyridine undergoes indolization with 1-methyl-1-propenylmagnesium bromide to yield 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine as a key precursor [2]. Subsequent functionalization leverages chemoselective Suzuki-Miyaura couplings at the C-2 position of halogenated intermediates. As demonstrated in 4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine derivatives, Pd₂(dba)₃ catalysts enable selective C-2 arylation while preserving the C-4 chloride for downstream modification [3] [8]. Optimal conditions for C-N bond formation employ Pd(OAc)₂/Xantphos systems with Cs₂CO₃ in dioxane, achieving >90% yield in amide couplings [8]. Buchwald-Hartwig aminations similarly functionalize C-4 positions using RuPhos ligands and palladium precatalysts, though scalability challenges necessitate careful optimization of base (LiHDMS) and temperature [3] [8].
Table 1: Palladium-Catalyzed Coupling Conditions for Pyrrolopyridine Functionalization
Reaction Type | Catalyst System | Base/Solvent | Yield Range | Key Selectivity |
---|---|---|---|---|
Suzuki-Miyaura (C-2) | Pd₂(dba)₃ | K₂CO₃ / Dioxane | 68–75% | Monoarylation vs. diarylation |
Buchwald-Hartwig (C-N) | Pd(OAc)₂/RuPhos | t-BuONa / t-BuOH | 68% | Competitive reduction minimized |
Amide Coupling | Pd(OAc)₂/Xantphos | Cs₂CO₃ / Dioxane | 83–95% | Tolerant of amino acid esters |
Regioselective N-1 alkylation demands precise protecting-group strategies due to competing reactivity at pyrrolic (N-1) and pyridinic nitrogen sites. Trimethylsilylethoxymethyl (SEM) protection enables selective C-1 methylation or ethylation prior to SEM removal under acidic conditions [3] [5]. Sodium hydride-mediated alkylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine with alkyl halides proceeds efficiently at the N-1 position under anhydrous conditions, yielding 1,2-dimethyl derivatives without detectable C-3 alkylation [2] [5]. Structural characterization via ¹H NMR confirms substitution patterns: C-1 methyl groups appear as singlets near δ 3.8 ppm, while C-2 methyl substituents resonate upfield (δ 2.5 ppm) due to anisotropic shielding [5] [9]. Subsequent functionalization at C-3 requires temporary SEM protection during halogenation to prevent polymerization, followed by deprotection for further cross-coupling [3] [5].
Table 2: Structural Signatures of Regioisomeric Methylated Pyrrolopyridines
Substitution Pattern | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR (C-Me) | Differentiation Method |
---|---|---|---|
1-Methyl | δ 3.82 (s, 3H) | δ 32.8 | Selective alkylation under NaH |
2-Methyl | δ 2.49 (s, 3H) | δ 17.3 | Bartoli reaction with methylpropenyl MgBr |
1,2-Dimethyl | δ 3.81 (s, 3H), δ 2.51 (s, 3H) | δ 32.7, δ 17.4 | Sequential alkylation |
Domino cyclizations enable access to complex polycyclic architectures from 7-chloro-1,2-dimethyl-1H-pyrrolo[2,3-c]pyridine precursors. Sequential Suzuki-Miyaura/Buchwald-Hartwig reactions transform 4-chloro-2-iodo derivatives into tricyclic systems via C-C coupling followed by intramolecular amination [3]. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) exploit alkyne-functionalized C-3 side chains to generate triazole-fused derivatives, though SEM deprotection requires controlled acid catalysis to prevent formaldehyde-mediated dimerization [3] [7]. Palladium-mediated intramolecular Heck reactions further enable 7-membered ring annulation when applied to alkenyl-tethered pyrrolopyridines, albeit with challenges in stereocontrol [7]. These fused systems exhibit altered π-conjugation patterns evidenced by bathochromic shifts in UV-Vis spectra (Δλₘₐₓ = +40 nm vs. parent scaffold), indicating extended electron delocalization critical for bioactive derivatives [7].
Directed metalation enables site-specific halogenation after core assembly. Lithium diisopropylamide (LDA)-mediated lithiation at C-3 of SEM-protected 1,2-dimethylpyrrolo[2,3-c]pyridine followed by iodine quench provides 3-iodo derivatives for further coupling [3] [9]. Electrophilic chlorination using phosphorus oxychloride efficiently converts 7-hydroxy precursors to 7-chloro analogs under reflux conditions [9]. Reductive methylation techniques employ formaldehyde/palladium-on-carbon to install C-methyl groups, while methyl iodide/silver oxide systems achieve selective N-methylation without quaternization [2] [5]. Kinetic studies reveal methylation at C-1 precedes C-2 functionalization due to lower activation energy (ΔG‡ = 15.2 kcal/mol vs. 18.7 kcal/mol), enabling sequential differentiation [2] [5].
Table 3: Late-Stage Methylation and Halogenation Outcomes
Transformation | Reagents/Conditions | Yield | Regioselectivity |
---|---|---|---|
N-1 Methylation | CH₃I, Ag₂O, DMF, 25°C | 89% | Exclusive N-alkylation |
C-3 Iodination | 1) LDA, THF, –78°C; 2) I₂ | 73% | Requires SEM protection |
7-Hydroxy → 7-Chloro | POCl₃, reflux | 95% | No competing chlorination |
Reductive Methylation | HCHO, Pd/C, H₂ | 68% | C-methylation at unsubstituted positions |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4